molecular formula C9H9BF2O4 B14042200 (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid

Katalognummer: B14042200
Molekulargewicht: 229.98 g/mol
InChI-Schlüssel: UWDSRMRVCWBPSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF2O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid typically involves the reaction of 4-iodo-2,3-difluorobenzoic acid ethyl ester with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through crystallization and further purified to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or DMF).

    Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Homolytic Aromatic Substitution: Radical initiators such as AIBN (azobisisobutyronitrile) and solvents like benzene or toluene.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidative Hydroxylation: Phenols.

    Homolytic Aromatic Substitution: Substituted aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and difluoro substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .

Eigenschaften

Molekularformel

C9H9BF2O4

Molekulargewicht

229.98 g/mol

IUPAC-Name

(4-ethoxycarbonyl-2,3-difluorophenyl)boronic acid

InChI

InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-4-6(10(14)15)8(12)7(5)11/h3-4,14-15H,2H2,1H3

InChI-Schlüssel

UWDSRMRVCWBPSB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)C(=O)OCC)F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.